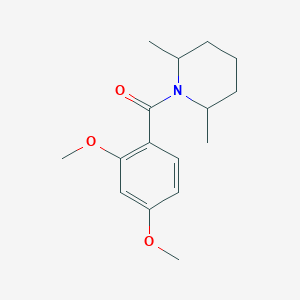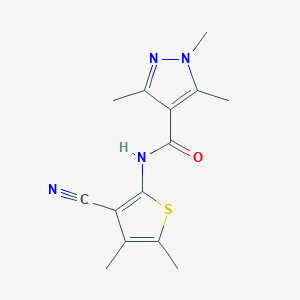![molecular formula C16H17BrN2O2 B10969266 1-(4-Bromophenyl)-3-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B10969266.png)
1-(4-Bromophenyl)-3-[2-(4-methoxyphenyl)ethyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-BROMOPHENYL)-N’-(4-METHOXYPHENETHYL)UREA is an organic compound that belongs to the class of ureas. Ureas are compounds with the general structure R₁R₂N-CO-NR₃R₄, where R groups can be hydrogen or organic substituents. This particular compound features a bromophenyl group and a methoxyphenethyl group attached to the urea moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-BROMOPHENYL)-N’-(4-METHOXYPHENETHYL)UREA typically involves the reaction of 4-bromoaniline with 4-methoxyphenethyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-BROMOPHENYL)-N’-(4-METHOXYPHENETHYL)UREA can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea can be employed under mild conditions.
Major Products
Oxidation: Formation of N-(4-BROMOPHENYL)-N’-(4-HYDROXYPHENETHYL)UREA.
Reduction: Formation of N-(PHENYL)-N’-(4-METHOXYPHENETHYL)UREA.
Substitution: Formation of N-(4-AMINOPHENYL)-N’-(4-METHOXYPHENETHYL)UREA.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-BROMOPHENYL)-N’-(4-METHOXYPHENETHYL)UREA depends on its specific application. In biological systems, it may interact with cellular proteins or enzymes, altering their function. The bromophenyl and methoxyphenethyl groups can influence the compound’s binding affinity and specificity for its molecular targets.
Comparison with Similar Compounds
Similar Compounds
- N-(4-BROMOPHENYL)-N’-(4-METHOXYPHENYL)UREA
- N-(4-CHLOROPHENYL)-N’-(4-METHOXYPHENETHYL)UREA
- N-(4-BROMOPHENYL)-N’-(4-ETHOXYPHENETHYL)UREA
Uniqueness
N-(4-BROMOPHENYL)-N’-(4-METHOXYPHENETHYL)UREA is unique due to the specific combination of the bromophenyl and methoxyphenethyl groups. This combination can result in distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C16H17BrN2O2 |
|---|---|
Molecular Weight |
349.22 g/mol |
IUPAC Name |
1-(4-bromophenyl)-3-[2-(4-methoxyphenyl)ethyl]urea |
InChI |
InChI=1S/C16H17BrN2O2/c1-21-15-8-2-12(3-9-15)10-11-18-16(20)19-14-6-4-13(17)5-7-14/h2-9H,10-11H2,1H3,(H2,18,19,20) |
InChI Key |
HSUKKJKUETYPHG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)NC2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Chloro-2-methyl-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B10969185.png)
![Ethyl 2-(2-bromophenyl)-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B10969189.png)
![3-fluoro-N-[1-(3-methylphenyl)ethyl]benzenesulfonamide](/img/structure/B10969193.png)

![3,4-Dimethyl-6-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}carbonyl)cyclohex-3-ene-1-carboxylic acid](/img/structure/B10969205.png)
![4-[(4-ethylphenyl)sulfonyl]-N-phenylpiperazine-1-carboxamide](/img/structure/B10969210.png)
![2-methyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}propanamide](/img/structure/B10969211.png)

![7-(Propan-2-ylidene)-3-(1,3-thiazol-2-ylcarbamoyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B10969235.png)
![5-[(4-nitro-1H-pyrazol-1-yl)methyl]-N-(2,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)furan-2-carboxamide](/img/structure/B10969248.png)
![3-{[4-Ethyl-5-methyl-3-(phenylcarbamoyl)thiophen-2-yl]carbamoyl}bicyclo[2.2.2]oct-5-ene-2-carboxylic acid](/img/structure/B10969272.png)
![4-{[2-(3-Methylphenyl)-1,3-thiazol-4-yl]methyl}morpholine](/img/structure/B10969276.png)
![N-[1-(2-chlorobenzyl)-1H-1,2,4-triazol-3-yl]thiophene-2-sulfonamide](/img/structure/B10969284.png)
